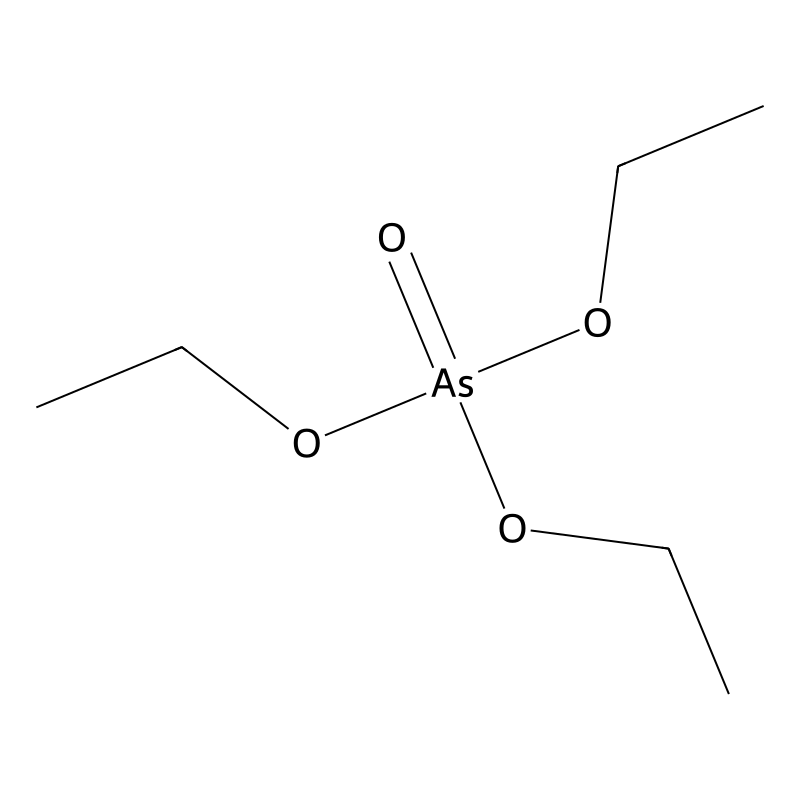

Triethyl arsenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Semiconductor Doping

TEA acts as an n-type dopant in the fabrication of certain electronic devices, particularly gallium arsenide (GaAs) field-effect transistors (FETs). Doping involves introducing impurities into a material to modify its electrical conductivity. In this case, TEA donates electrons, increasing the material's conductivity [Source: American Elements, ].

Reference Material

Important Note

It is crucial to remember that TEA is a highly toxic substance and should only be handled by trained professionals in controlled laboratory settings, adhering to strict safety protocols.

Additional Information:

- Due to its toxicity, TEA is subject to regulations in various countries. It is essential to consult relevant safety data sheets and regulatory information before handling this substance.

- This response is limited to the scientific research applications of TEA and does not include any discussion of its historical uses or potential risks.

Triethyl arsenate is an organic compound with the chemical formula . It is a derivative of arsenic acid, where the hydrogen atoms are replaced by ethyl groups. This compound is notable for its applications in the semiconductor industry and scientific research, particularly in organic synthesis and as a reagent in various

- Oxidation: It can be oxidized to produce higher oxidation states of arsenic, such as arsenic pentoxide.

- Reduction: The compound can be reduced to lower oxidation states, including arsenic trioxide.

- Substitution: The ethyl groups in triethyl arsenate can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl or aryl halides for substitution .

Triethyl arsenate exhibits significant biological activity, particularly regarding its toxicity and potential therapeutic applications. It interacts with cellular components, inhibiting enzyme activity by binding to thiol groups. This interaction can disrupt cellular respiration and induce oxidative stress, leading to cell death. Such properties have prompted investigations into its potential use in cancer therapy, as it may induce apoptosis in cancer cells .

The synthesis of triethyl arsenate typically involves the esterification of arsenic acid with ethanol. The general reaction is as follows:

This reaction often requires a catalyst, such as sulfuric acid, to facilitate the esterification process. In industrial settings, similar methods are employed but optimized for higher yield and purity .

Triethyl arsenate has several important applications:

- Semiconductor Industry: Used as an n-type dopant material in the manufacture of semiconductor devices.

- Scientific Research: Serves as a reagent in organic synthesis and a precursor for other arsenic-containing compounds.

- Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses .

Research has shown that triethyl arsenate interacts with various biological molecules, leading to significant biochemical effects. Its ability to inhibit enzyme activity and induce oxidative stress makes it a candidate for further studies in toxicology and pharmacology. Understanding these interactions is crucial for assessing its safety and potential therapeutic applications .

Several compounds share structural or functional similarities with triethyl arsenate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Arsenic Trioxide | Used in cancer treatment; known for its cytotoxic properties. | |

| Arsenic Acid | A precursor for various organoarsenic compounds. | |

| Dimethyl Arsenate | Another organic arsenic compound; less toxic than triethyl arsenate. |

Uniqueness: Triethyl arsenate's specific structure allows it to function effectively as a doping agent in semiconductor applications. Its versatility in undergoing various

The history of organoarsenic chemistry dates back to the 18th century, establishing a foundation for modern organometallic chemistry. The first identified organometallic compound was tetramethyl-diarsine (cacodyl), synthesized by French chemist Louis Claude Cadet in 1760 by heating arsenic oxide with potassium acetate. This foul-smelling liquid, named "kakodyl" from the Greek word meaning "evil-smelling," had its composition later established by Robert Wilhelm Bunsen in 1843. Despite the hazardous nature of these early experiments—Bunsen reported that cacodyl's smell produced "instantaneous tingling of the hands and feet and even giddiness and insensibility"—these investigations laid crucial groundwork for understanding chemical bonding.

The conceptual development of arsenic chemistry accelerated throughout the 19th century. In 1832, James Marsh developed the first reliable analytical test for arsenic detection, which revolutionized forensic chemistry and was first used in a murder trial in 1840. By the late 19th century, William Williamson's work on ether synthesis (1851) established new methodologies relevant to arsenic compounds, while researchers like Lassaigne (1820) and Pelouze (1833) drew parallels between phosphovinic and arsenovinic acids. These developments created the theoretical framework necessary for understanding compounds like triethyl arsenate.

Perhaps the most significant historical application of organoarsenic compounds came in the early 20th century with Paul Ehrlich's synthesis of arsphenamine (Salvarsan) in 1909. This compound, the first synthetic antibiotic, earned Ehrlich a Nobel Prize and established organoarsenic chemistry as medicinally relevant, despite later being replaced by safer alternatives.

Renewed Interest in Functional Organoarsenic Derivatives

After declining interest through the mid-20th century due to toxicity concerns, organoarsenic chemistry has experienced a research resurgence in recent decades. This revival stems from several factors: improved safety protocols, computational predictions of novel properties, and the development of nonvolatile intermediate transformation (NIT) methods that permit safer access to functional organoarsenic compounds.

The contemporary renaissance in organoarsenic research focuses particularly on conjugated arsenic compounds, including arsole derivatives and various arsenic-containing π-conjugated molecules. Researchers have developed safer synthetic routes that avoid volatile, toxic arsenic precursors, instead utilizing cyclooligoarsines prepared from nonvolatile inorganic precursors. These methodologies have enabled experimental verification of previously only theoretically predicted properties, such as frontier orbital levels, aromaticity, and inversion energies.

Recent advances in practical As–C bond formation reactions have significantly contributed to the field's development. According to research published in 2021, these synthetic breakthroughs have facilitated investigations into arsenic-containing functional polymers with potentially valuable electronic and optical properties.

The most widely documented method for synthesizing triethyl arsenate involves the esterification of arsenic acid (H₃AsO₄) with ethanol (C₂H₅OH). This reaction follows a nucleophilic substitution mechanism, where hydroxyl groups in arsenic acid are replaced by ethyl groups. The process typically employs sulfuric acid (H₂SO₄) as a catalyst, which protonates the hydroxyl group of arsenic acid, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol [3].

The stoichiometric equation is:

$$ \text{H}3\text{AsO}4 + 3\text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}{15}\text{AsO}4 + 3\text{H}2\text{O} $$

Industrial-scale production optimizes reaction conditions to maximize yield:

- Temperature: 80–100°C to balance reaction rate and ethanol volatility.

- Molar Ratio: A 1:4 ratio of arsenic acid to ethanol ensures complete esterification.

- Catalyst Loading: 5–10% sulfuric acid by weight accelerates the reaction without excessive side reactions .

A key limitation of this method is the formation of diethyl and monoethyl arsenate byproducts due to incomplete esterification. These intermediates degrade product purity, necessitating fractional distillation for removal .

Table 1: Key Parameters in Traditional Esterification

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ±15% |

| Ethanol Molar Excess | 4:1 (relative to H₃AsO₄) | +30% |

| Catalyst Concentration | 5–10% H₂SO₄ | +25% |

Nonvolatile Intermediate Transformation (NIT) Strategies

Nonvolatile Intermediate Transformation (NIT) strategies aim to mitigate the volatility-related losses of ethanol and arsenic acid during esterification. One approach involves pre-forming arsenic acid intermediates with higher thermal stability, such as arsenic acid salts (e.g., sodium arsenate, Na₃AsO₄). These salts react with ethylating agents like diethyl sulfate [(C₂H₅)₂SO₄] under controlled conditions:

$$ \text{Na}3\text{AsO}4 + 3(\text{C}2\text{H}5)2\text{SO}4 \rightarrow \text{C}6\text{H}{15}\text{AsO}4 + 3\text{Na}2\text{SO}4 + 3\text{H}2\text{SO}_4 $$

This method reduces ethanol consumption and minimizes side reactions but introduces challenges in sulfate byproduct removal. Recent studies suggest coupling NIT with ion-exchange resins to sequester sulfate ions, achieving 85–90% purity in initial batches [6].

Catalytic Systems for Improved Yield and Selectivity

Catalytic innovations focus on enhancing reaction efficiency and reducing energy inputs. Metal-supported catalysts, particularly nickel (Ni) and cobalt (Co) on alumina (Al₂O₃), have shown promise in accelerating esterification while suppressing diethyl arsenate formation. For example, Ni/Al₂O₃ catalysts increase yield by 40% compared to sulfuric acid, operating at milder temperatures (60–70°C) [4].

Table 2: Performance of Catalytic Systems

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ | 80–100 | 72 | 65 |

| Ni/Al₂O₃ | 60–70 | 85 | 88 |

| Co/Al₂O₃ | 70–80 | 78 | 82 |

Mechanistic studies indicate that nickel’s d-electrons facilitate arsenic-oxygen bond polarization, lowering the activation energy for ethanol nucleophilic attack [4]. However, catalyst deactivation due to arsenic adsorption remains a hurdle, requiring periodic regeneration via oxidative treatments.

Challenges in Controlling Byproducts and Purity Thresholds

Achieving semiconductor-grade triethyl arsenate (≥99.99% purity) demands rigorous byproduct control. Key impurities include:

- Diethyl Arsenate (C₄H₁₀AsO₄): Forms via incomplete esterification; reduces thermal stability in end-use applications.

- Inorganic Arsenic Residues: Traces of unreacted H₃AsO₄ or Na₃AsO₄ compromise electronic performance [6].

Advanced purification techniques combine adsorption and distillation:

- Adsorption: Zeolite-based sorbents selectively capture diethyl arsenate and inorganic residues. A study using ZSM-5 zeolite reduced diethyl arsenate content from 1.2% to 0.05% [6].

- Fractional Distillation: High-efficiency columns separate triethyl arsenate (boiling point: 236.5°C) from lower-boiling byproducts like ethanol (78°C) [3].

Table 3: Impurity Levels After Purification

| Impurity | Initial Concentration | Post-Adsorption | Post-Distillation |

|---|---|---|---|

| Diethyl Arsenate | 1.2% | 0.05% | <0.01% |

| Inorganic Arsenic | 0.8% | 0.1% | <0.005% |

| Process | Substrate | Product | Enzyme/Cofactor | Rate | Biological Significance |

|---|---|---|---|---|---|

| Arsenate reduction | As(V) | As(III) | Glutathione reductase | Fast | Bioactivation pathway |

| Conjugate formation | As(III) | As(III)(GS)3 | Glutathione S-transferase | Rapid | Transport substrate |

| Glutathione synthesis | Cys + Glu | γ-Glu-Cys | GCL catalytic subunit | Moderate | Antioxidant response |

| Conjugate export | As(III)(GS)3 | Biliary excretion | MRP2 transporter | Variable | Detoxification |

The cellular export of arsenic-glutathione conjugates through multidrug resistance protein 2 represents a significant detoxification mechanism. This process involves the active transport of glutathione conjugates into bile, facilitating the elimination of arsenic species from hepatocytes. The efficiency of this export mechanism varies among species and individuals, contributing to differences in arsenic susceptibility and accumulation patterns. The hepato-enteric circulation of arsenic-glutathione conjugates also provides opportunities for reabsorption and further metabolic processing.

Role of Arsenic Methyltransferases in Redox Cycling

Arsenic methyltransferase represents the key enzyme responsible for the biotransformation of inorganic arsenic species through a complex redox cycling mechanism that involves alternating reduction and methylation reactions. The enzyme, encoded by the arsenic methyltransferase gene, catalyzes the sequential methylation of trivalent arsenic species using S-adenosylmethionine as the methyl donor while maintaining precise control over the oxidation state of arsenic throughout the catalytic cycle.

The catalytic mechanism of arsenic methyltransferase involves a sophisticated disulfide bond cascade that facilitates the redox cycling of arsenic species. The enzyme contains four conserved cysteine residues that play distinct roles in substrate binding, methyl transfer, and intermediate reduction. The first pair of cysteine residues forms a disulfide bond that serves as an electron source for the reduction of pentavalent methylated intermediates, while the second pair coordinates with trivalent arsenic substrates to maintain proper binding geometry throughout the catalytic cycle.

The preferred substrates for arsenic methyltransferase are glutathione-conjugated arsenicals rather than free inorganic arsenic species. Fluorescence quenching studies demonstrate that arsenite-triglutathione complexes bind to the enzyme active site orders of magnitude faster than free arsenite, indicating that glutathione conjugation is an essential prerequisite for efficient methylation. This substrate specificity explains the critical role of glutathione in arsenic metabolism and provides mechanistic insight into the coupling between glutathione-mediated biotransformation and methylation pathways.

The thioredoxin system provides essential reducing equivalents for the arsenic methyltransferase redox cycle. Thioredoxin, thioredoxin reductase, and nicotinamide adenine dinucleotide phosphate constitute a coordinated electron transport chain that maintains the enzyme in its active reduced state. The disruption of this reducing system significantly impairs arsenic methylation efficiency, as demonstrated by studies showing that thioredoxin system inhibition leads to decreased methylation capacity and altered arsenic metabolite profiles.

Table 2: Arsenic Methyltransferase Redox Cycling Components

| Component | Function | Substrate | Product | Redox State | Cofactor |

|---|---|---|---|---|---|

| AS3MT | Methyl transfer | As(III)(GS)3 | MAs(III) | Cys-S-S-Cys | SAM |

| Thioredoxin | Electron donor | Oxidized AS3MT | Reduced AS3MT | Cys-SH | TrxR |

| Thioredoxin reductase | Electron transport | Tx-S-S | Tx-SH | FAD/FADH2 | NADPH |

| NADPH | Ultimate electron donor | NAD+ | NADP+ | Oxidized/Reduced | G6PDH |

The product inhibition patterns of arsenic methyltransferase reveal important mechanistic details about the enzyme's catalytic cycle. Monomethylarsonous acid, the product of the first methylation reaction, exhibits higher affinity for the enzyme than the initial substrate, creating a situation where the intermediate product remains tightly bound until it undergoes the second methylation reaction. This product retention mechanism ensures efficient conversion of monomethylated species to dimethylated products while minimizing the release of highly toxic monomethylarsonous acid into the cellular environment.

The regulation of arsenic methyltransferase expression involves antioxidant response elements in the gene promoter, although the relationship between oxidative stress and enzyme induction appears complex and species-dependent. Nuclear factor erythroid 2-related factor 2 activation following arsenic exposure can promote arsenic methyltransferase expression, but the presence of antioxidant response elements does not always correlate with enhanced methylation capacity. This observation suggests that post-translational modifications, cofactor availability, or other regulatory mechanisms may be more important determinants of enzyme activity than transcriptional regulation alone.

Comparative Analysis of Trivalent vs. Pentavalent Metabolites

The oxidation state of arsenic metabolites fundamentally determines their toxicological properties, cellular uptake mechanisms, and biological fate. Trivalent arsenicals, including arsenite, monomethylarsonous acid, and dimethylarsinous acid, exhibit markedly different biological properties compared to their pentavalent counterparts, with implications for both acute toxicity and chronic disease development.

Trivalent arsenicals demonstrate significantly higher acute toxicity than pentavalent species through multiple mechanisms. The enhanced toxicity results from the strong affinity of trivalent arsenic for sulfhydryl groups in proteins, leading to the formation of stable arsenic-thiol complexes that disrupt normal protein function. Comparative cytotoxicity studies across multiple cell types consistently show that trivalent monomethylated species are the most cytotoxic arsenicals, followed by trivalent dimethylated species, with pentavalent arsenicals exhibiting markedly lower toxicity.

The cellular uptake mechanisms for trivalent and pentavalent arsenicals differ substantially, influencing their bioavailability and tissue distribution patterns. Trivalent arsenicals enter cells rapidly through aquaporin channels and other membrane transporters, while pentavalent species rely primarily on phosphate transport systems for cellular entry. This difference in uptake kinetics contributes to the higher bioavailability of trivalent species and their enhanced toxicological potency compared to pentavalent forms.

Table 3: Comparative Properties of Trivalent vs. Pentavalent Arsenicals

| Property | Trivalent Arsenicals | Pentavalent Arsenicals | Toxicological Significance |

|---|---|---|---|

| Acute toxicity | High (IC50 1-10 μM) | Low (IC50 100-1000 μM) | Trivalent forms cause immediate cellular damage |

| Protein binding | Strong thiol binding | Weak phosphate analog | Enzyme inhibition vs. metabolic disruption |

| Membrane transport | Aquaporin-mediated | Phosphate transporter | Determines cellular bioavailability |

| Oxidative stress | Potent ROS generation | Moderate ROS production | Mediates long-term pathological effects |

| Genotoxicity | High DNA damage | Lower mutagenic potential | Carcinogenic mechanism differences |

| Stability | Unstable, rapid oxidation | Stable under physiological conditions | Affects analytical detection methods |

The differential oxidative stress induction by trivalent and pentavalent arsenicals contributes to their distinct toxicological profiles. Trivalent species generate reactive oxygen species through multiple pathways, including the depletion of cellular antioxidants, disruption of mitochondrial electron transport, and activation of inflammatory signaling cascades. Pentavalent arsenicals produce oxidative stress primarily through interference with phosphate metabolism and the uncoupling of oxidative phosphorylation, resulting in less severe acute oxidative damage but potentially contributing to chronic inflammatory processes.

The genotoxic potential of arsenical metabolites varies significantly with oxidation state, with trivalent species demonstrating markedly higher DNA damage potential. Trivalent arsenicals induce DNA strand breaks, chromosomal aberrations, and epigenetic modifications through direct interaction with DNA repair enzymes and chromatin proteins. The methylated trivalent metabolites, particularly monomethylarsonous acid, exhibit enhanced genotoxicity compared to inorganic arsenite, suggesting that methylation represents a bioactivation rather than detoxification pathway.

The analytical detection and quantification of trivalent arsenicals present significant challenges due to their instability in biological matrices. Trivalent metabolites undergo rapid oxidation in oxygen-rich environments, leading to difficulties in accurate speciation analysis. This oxidation occurs within hours or days depending on storage conditions, temperature, and matrix composition, necessitating specialized analytical protocols including immediate freezing, anaerobic handling, or chemical stabilization to preserve trivalent species for analysis.

The metabolic interconversion between trivalent and pentavalent arsenicals occurs through multiple enzymatic and non-enzymatic pathways. Pentavalent arsenicals can be reduced to trivalent forms by glutathione-dependent reductases, while trivalent species undergo spontaneous oxidation or enzymatic oxidation to pentavalent forms. This dynamic interconversion means that the observed metabolite profile depends on the timing of sample collection, storage conditions, and analytical methodology employed.

Interspecies Variability in Arsenic Metabolic Profiling

Significant interspecies differences in arsenic metabolism have been documented across mammalian species, with profound implications for toxicological assessment and the extrapolation of animal study results to human health risk evaluation. These differences encompass methylation efficiency, metabolite distribution patterns, tissue accumulation characteristics, and ultimate toxicological susceptibility.

The methylation efficiency of inorganic arsenic varies dramatically among species, with some species demonstrating highly efficient conversion to dimethylated metabolites while others show limited methylation capacity. Comparative studies using primary hepatocytes from six mammalian species reveal that dog, rat, and rhesus monkey hepatocytes exhibit superior methylation efficiency compared to human, mouse, and rabbit hepatocytes. This differential methylation capacity appears to be primarily determined by arsenic methyltransferase expression levels rather than differences in enzyme structure or cofactor availability.

The urinary excretion patterns of arsenic metabolites reflect the underlying metabolic differences among species. Efficient methylators such as rats and dogs excrete primarily dimethylarsinic acid with minimal monomethylarsonic acid, while less efficient methylators including humans and mice produce more balanced distributions of inorganic arsenic, monomethylated, and dimethylated species. Some species, notably chimpanzees and marmoset monkeys, lack functional arsenic methyltransferase entirely and excrete arsenic primarily as unchanged inorganic forms.

Table 4: Interspecies Arsenic Metabolic Profiling

| Species | Methylation Efficiency | Urinary Metabolite Distribution | AS3MT Expression | Toxicity Susceptibility |

|---|---|---|---|---|

| Human | Moderate (50-80%) | DMAs(60%) > iAs(20%) > MAs(20%) | Moderate | High |

| Rat | High (>90%) | DMAs(>95%) > MAs(<5%) | High | Moderate |

| Mouse | Low-Moderate (60-80%) | DMAs(70%) > MAs(15%) > iAs(15%) | Low-Moderate | High |

| Dog | High (>95%) | DMAs(>98%) > MAs(<2%) | High | Low |

| Rabbit | Low (40-60%) | DMAs(50%) > MAs(30%) > iAs(20%) | Low | High |

| Monkey | High (>90%) | DMAs(>90%) > MAs(<10%) | High | Low |

| Chimpanzee | Absent | iAs(>95%) | Non-functional | Very High |

| Marmoset | Absent | iAs(>95%) | Non-functional | Very High |

The tissue accumulation and distribution patterns of arsenic also vary significantly among species, influencing both toxicological outcomes and biomarker interpretation. Rats exhibit unique binding of arsenic to hemoglobin due to an additional cysteine residue in the alpha-globin chain, resulting in prolonged blood retention and altered tissue distribution compared to other species. Mice demonstrate preferential accumulation in liver and kidney tissues, while humans show more widespread distribution including significant accumulation in skin, hair, and nail keratin structures.

The development of humanized mouse models represents a significant advancement in addressing interspecies differences in arsenic metabolism. These models, created through syntenic replacement of the mouse arsenic methyltransferase locus with the human equivalent, produce urinary metabolite profiles that closely resemble human patterns. Humanized mice excrete approximately 38% inorganic arsenic, 7-11% monomethylated species, and 52-56% dimethylated species, compared to wild-type mice that excrete over 98% as dimethylated species.

The genetic polymorphisms in arsenic methyltransferase contribute to both interspecies and intraspecies variation in metabolic capacity. Single nucleotide polymorphisms in the arsenic methyltransferase gene affect enzyme expression, stability, and catalytic efficiency, leading to population-level differences in arsenic metabolism. These genetic variants influence both the efficiency of arsenic methylation and the relative proportions of metabolites produced, with implications for individual susceptibility to arsenic-related diseases.

The toxicological implications of interspecies metabolic differences extend beyond simple methylation efficiency to encompass fundamental differences in susceptibility to arsenic-related pathologies. Species with efficient methylation capacity, such as rats and dogs, demonstrate greater resistance to arsenic-induced toxicity, while species with limited methylation ability show enhanced susceptibility. However, the relationship between methylation efficiency and toxicity is complex, as the production of toxic trivalent intermediates during the methylation process may contribute to pathological effects in some species.

The evolutionary perspective on arsenic metabolism reveals that the arsenic methyltransferase gene has undergone horizontal gene transfer events, suggesting its importance for arsenic resistance across diverse taxa. The phylogenetic distribution of functional arsenic methyltransferases correlates with environmental arsenic exposure patterns, with species from high-arsenic environments typically possessing more efficient methylation systems.

Boiling Point

GHS Hazard Statements

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard